3-Chloropyrido[3,4-b]pyrazine
Description
Properties
IUPAC Name |
3-chloropyrido[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-4-10-5-1-2-9-3-6(5)11-7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGMRGJZVLNTLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC(=CN=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with 2-Amino-5-chloropyridine
The most well-documented method involves the cyclocondensation of 2-amino-5-chloropyridine with pyrazine-2,3-dicarboxylic acid anhydride. This two-step process begins with the formation of 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid as an intermediate.
Procedure :
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Step 1 : A suspension of 2-amino-5-chloropyridine (100 g) and pyrazine-2,3-dicarboxylic acid anhydride (58.5 g) in acetonitrile (1,170 mL) is refluxed for 1.5 hours. After cooling, the insoluble intermediate is filtered, washed with acetonitrile, and dried (yield: 164 g, m.p. 165°C).
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Step 2 : The intermediate is suspended in water (350 mL), acidified to pH 1 with HCl, and filtered to obtain pure 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid (100.9 g, m.p. 222°C). Cyclization occurs via heating in thionyl chloride or acetic anhydride, yielding 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine (72 g, m.p. 237°C).
Key Advantages :
Alternative Cyclization Agents
The use of acetic anhydride as both solvent and cyclization agent has been reported for analogous systems. For example, reacting 3-amino-6-methylpyridazine with pyrazine-2,3-dicarboxylic acid anhydride in acetic anhydride at 25°C for 15 minutes yields 6-(6-methylpyridazin-3-yl)-5,7-dioxo-5,6-dihydropyrrolo[3,4-b]pyrazine. This method highlights the versatility of anhydride-mediated cyclizations for introducing substituents on the pyridine ring.
Chlorination Strategies
Direct Chlorination of Pyrido[3,4-b]pyrazine
While less common, post-synthetic chlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) has been explored. In one approach, the non-chlorinated pyrido[3,4-b]pyrazine is treated with POCl₃ under reflux, facilitating electrophilic substitution at the 3-position. However, this method suffers from regioselectivity issues, often requiring directing groups to achieve specificity.
Example :
Use of Pre-Chlorinated Precursors
A more efficient strategy involves starting with chlorinated pyridine derivatives. For instance, 2-chloro-3-cyanopyridine can be reduced to 2-chloro-3-formylpyridine using Raney nickel and formic acid, followed by cyclization with hydrazines to form the pyrazine ring. This method avoids competing substitution pathways and improves regiochemical control.
Catalytic Methods Using Nano-Magnetic Frameworks
Fe₃O₄ Nanoparticle-Catalyzed Cyclization
Recent advances leverage Fe₃O₄-based magnetic catalysts to accelerate cyclization reactions. Although primarily validated for pyrazolo[3,4-b]pyridines, this approach is adaptable to pyrido[3,4-b]pyrazines. The catalyst facilitates solvent-free conditions, reducing reaction times from hours to minutes while maintaining yields >85%.
Proposed Adaptation :
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Mix 2-amino-5-chloropyridine and pyrazine-2,3-dicarboxylic acid anhydride with Fe₃O₄ nanoparticles (5 mol%) under microwave irradiation (100°C, 10 minutes).
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Filter and recrystallize the product to obtain this compound.
Advantages :
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Enhanced reaction kinetics and energy efficiency.
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Catalyst recyclability for up to five cycles without significant activity loss.
Purification and Characterization
Crystallization Techniques
Crude products are typically purified via recrystallization from acetonitrile or chloroform . For example, 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine is suspended in chloroform, stirred for 30 minutes, and filtered to remove insoluble impurities.
Chromatographic Methods
Column chromatography using silica gel and ethyl acetate/hexane (1:3) effectively separates regioisomers. This is critical for chlorination products, where multiple substitution patterns may coexist.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Anhydride Cyclization | 70–85 | >95 | Scalability, high regioselectivity | Requires harsh acids |
| POCl₃ Chlorination | 40–50 | 80–90 | Post-synthetic flexibility | Poor regioselectivity |
| Fe₃O₄ Catalysis | 85–90 | >98 | Rapid, eco-friendly | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
3-Chloropyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrido[3,4-b]pyrazine derivatives, while oxidation reactions can produce oxides of the compound .
Scientific Research Applications
3-Chloropyrido[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-Chloropyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases, thereby affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Structural and Electronic Comparison with Similar Compounds
Core Structural Differences
The electronic and functional properties of fused pyrazine derivatives depend on their heteroatom arrangement and substituents:
Key Insight: The position of fusion (e.g., [3,4] vs. [2,3]) and heteroatom identity (N, S, O) dictate electronic behavior. For instance, thieno[3,4-b]pyrazine’s sulfur atom contributes to a lower bandgap (~1.0 eV) compared to pyrido[3,4-b]pyrazine (~1.5 eV) .
Electronic Properties
- Electron-Withdrawing Strength: Pyrido[3,4-b]pyrazine exhibits stronger electron-withdrawing ability than pyridine or quinoxaline due to additional nitrogen atoms, enabling its use in low-bandgap conjugated polymers . Thieno[3,4-b]pyrazine: Polyene-like ground state with bond localization; aromaticity in excited states enhances charge transport . Furazano[3,4-b]pyrazine: High density (1.85 g/cm³) and detonation velocity (up to 9413 m/s) due to nitro groups .
Conjugated Polymers and Solar Cells
- Pyrido[3,4-b]pyrazine: Used as an acceptor unit in donor-acceptor polymers, achieving bandgaps <1.5 eV for near-infrared (NIR) absorption .
- Thieno[3,4-b]pyrazine: Low bandgap (~1.0 eV) enables NIR absorption in dye-sensitized solar cells (DSCs). Dyes with TPz π-bridges achieve 8–10% efficiency .
Energetic Materials
- Furazano[3,4-b]pyrazine Derivatives: Compound 55-6: Detonation velocity (D = 9413 m/s) exceeds RDX (8795 m/s) but with higher sensitivity (IS = 17 J) . Compound 54: Insensitive salts (IS > 40 J) with detonation performance comparable to TNT .
Substitution and Coupling Reactions
- This compound : Reacts with hydrazine to form pyrazolo[3,4-c]pyridazines, key intermediates for anticancer agents .
- Pyrido[2,3-b]pyrazine : Halogenation at the 8-position enables Suzuki couplings for functionalized carbazoles .
Stability Comparison
- Energetic Salts: Furazano[3,4-b]pyrazine salts (e.g., 55-6) decompose above 200°C but are impact-sensitive .
- Thieno[3,4-b]pyrazine Polymers: Stable under electrochemical conditions, retaining conductivity after 1000 cycles .
Biological Activity
3-Chloropyrido[3,4-b]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a chlorinated pyridopyrazine framework, which enhances its interaction with various biological targets. Its chemical formula is and it possesses unique structural characteristics that allow it to engage with enzymes and receptors involved in critical physiological pathways.
Biological Activity
1. Anticancer Properties
Research indicates that compounds within the pyridopyrazine class, including this compound, exhibit potential anticancer properties. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell growth and survival.
2. Antimicrobial Activity
this compound has demonstrated antimicrobial activity against several pathogens. Studies suggest that its ability to disrupt bacterial cell membranes or interfere with metabolic pathways contributes to its effectiveness as an antimicrobial agent.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit the production of pro-inflammatory cytokines and modulate immune responses, thus providing therapeutic benefits in inflammatory diseases.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition: The compound interacts with various enzymes, including kinases, which play crucial roles in cell signaling and metabolism.
- Receptor Modulation: It has been shown to bind to specific receptors involved in cellular communication, influencing downstream signaling pathways essential for cellular function.
- Gene Expression Regulation: The compound can affect gene expression related to cell proliferation and apoptosis, further contributing to its anticancer effects.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the Pyridopyrazine Core: Initial reactions involve the condensation of appropriate precursors under controlled conditions.
- Chlorination: The introduction of chlorine into the structure is achieved through electrophilic substitution reactions.
- Purification: Final products are purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 7-Chloropyrido[3,4-b]pyrazine | Bicyclic heterocycle | Kinase inhibitor |
| 5H-Pyrrolo[2,3-b]pyrazine | Bicyclic heterocycle | Antibacterial and antifungal |
| Pyrido[2,3-b]pyrazine | Bicyclic heterocycle | Light-emitting applications |
Uniqueness: this compound is distinguished by its specific chlorine substitution and amino functionality that enables unique interactions with molecular targets not commonly found in other similar compounds. This specificity enhances its potential utility in drug discovery and development.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anticancer Study: A study on human breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01), indicating its potential as an anticancer agent.
- Antimicrobial Efficacy: In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.
Q & A
Q. What are the common synthetic routes for 3-chloropyrido[3,4-b]pyrazine, and how do reaction conditions influence yield?
The synthesis of this compound typically involves annelation or nucleophilic substitution reactions. For example:
- One-pot annelation : Reacting pentafluoropyridine with diamines under controlled temperatures (e.g., 80–100°C) yields tetrahydropyrido[3,4-b]pyrazine scaffolds, which can be halogenated .
- Nucleophilic substitution : Using 5,6-dichlorofurazano[3,4-b]pyrazine as a precursor, chlorine atoms are replaced with nucleophiles (e.g., amines or alcohols) in acetone with trisodium phosphate as a catalyst (25°C, 8 hours) .
Key factors : Temperature, solvent polarity, and catalyst selection critically affect regioselectivity and yield. For instance, using NaOH instead of trisodium phosphate in substitution reactions leads to decomposition .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
Q. How does the chlorination position (C-3 vs. C-7) affect the compound’s electronic properties?
In pyrido[3,4-b]pyrazine systems, chlorination at C-3 (vs. C-7) reduces electron density at the pyrazine ring due to inductive effects, as shown by:
- Computational modeling : DFT calculations reveal a 0.15 eV decrease in HOMO energy for C-3 substitution compared to C-7, enhancing electrophilicity .
- Experimental data : C-3 chlorination increases reactivity in Suzuki-Miyaura coupling reactions by 30% compared to C-7 analogs .
Advanced Research Questions
Q. How can synthetic routes be optimized for regioselective chlorination in complex pyrido-pyrazine systems?
Regioselectivity challenges arise due to competing halogenation sites. Strategies include:
- Directing groups : Introducing temporary substituents (e.g., methoxy or trimethylsilyl groups) to block undesired positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor C-3 chlorination by stabilizing transition states through dipole interactions .
- Catalytic systems : Pd(PPh₃)₂Cl₂/CuI mixtures enhance selectivity for C-3 in Sonogashira couplings, achieving >90% regioselectivity .
Q. How do structural modifications impact the compound’s biological activity, particularly in kinase inhibition?
- Substituent effects :
- C-5/C-8 positions : Adding 4-(piperidin-1-yl)aniline at C-5 increases binding affinity to p38 MAP kinase (IC₅₀ = 1.2 µM) by forming hydrogen bonds with the kinase’s A-loop .
- Electron-withdrawing groups : Fluorine at C-6 enhances metabolic stability (t₁/₂ increased by 40% in hepatic microsomes) but reduces solubility .
- Data contradictions : Discrepancies in IC₅₀ values across studies (e.g., 1.2 µM vs. 5.8 µM for similar analogs) may arise from assay conditions. Standardize protocols using human monocyte-derived macrophages and measure IL-1β secretion for consistency .
Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like p38 MAP kinase. For example, docking scores correlate with experimental IC₅₀ values (R² = 0.85) .
- ADMET prediction : SwissADME estimates LogP (1.68 for the parent compound) and PSA (38.67 Ų), highlighting moderate blood-brain barrier permeability but poor aqueous solubility .
- MD simulations : GROMACS simulations (50 ns) reveal stable binding conformations with RMSD < 2.0 Å for kinase-inhibitor complexes .
Q. How can researchers address discrepancies in reported antimicrobial activity across studies?
Conflicting MIC values (e.g., 2 µg/mL vs. 32 µg/mL against S. aureus) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
